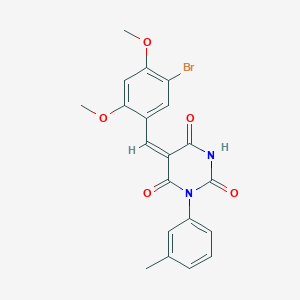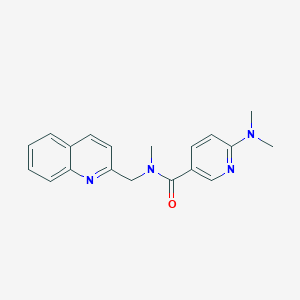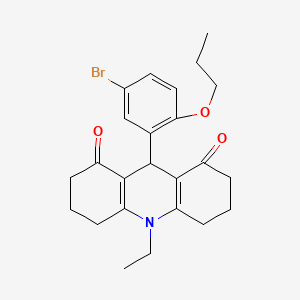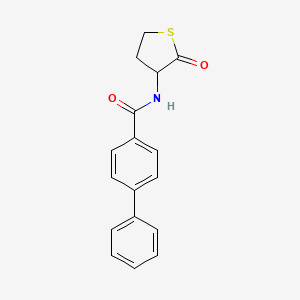
1-(5-bromo-2-chlorobenzoyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-chlorobenzoyl)-4-(4-nitrophenyl)piperazine is a complex organic molecule that has been studied for its unique structural and chemical properties. This compound is a part of a broader class of piperazine derivatives, which are known for their diverse applications in the field of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical reactions starting from selected precursors. For example, compounds with structural similarities were synthesized through reactions involving nitro, bromo, and chloro substituted aromatic compounds in conjunction with piperazine or its derivatives, showcasing the versatility of synthetic routes for such molecules (Wang et al., 2006; Wang et al., 2004)[1][2].
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonds, which play a crucial role in determining the stability and reactivity of these compounds. Crystallographic studies have shown that such molecules often exhibit complex packing patterns in the solid state, influenced by these hydrogen bonding interactions (Wang et al., 2006)[1].
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction, depending on the functional groups present in the molecule. These reactions are critical for modifying the chemical structure and properties of the compound for specific applications (Quan, 2006; Ning-wei, 2006)[3][4].
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting point, solubility, and crystal structure, are significantly influenced by the nature of substituents on the piperazine ring and the overall molecular geometry. X-ray crystallography provides detailed insights into the crystal packing and molecular conformation of these compounds (Wang et al., 2006)[1].
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperazine derivatives are governed by the electronic effects of substituents on the piperazine ring and the overall molecular architecture. Studies have explored how variations in the substituent patterns affect the compound's behavior in chemical reactions and its interactions with biological targets (Romagnoli et al., 2008)[3].
For a more comprehensive understanding of "1-(5-bromo-2-chlorobenzoyl)-4-(4-nitrophenyl)piperazine" and related compounds, further research and analysis are required. The studies mentioned above provide a foundation for future investigations into the synthesis, structure, and properties of piperazine derivatives.
References
- (Wang et al., 2006)
- (Wang et al., 2004)
- (Quan, 2006)
- (Ning-wei, 2006)
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-12-1-6-16(19)15(11-12)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBKEHBYDRJCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)


![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![3-(2-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5085475.png)


![1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5085520.png)